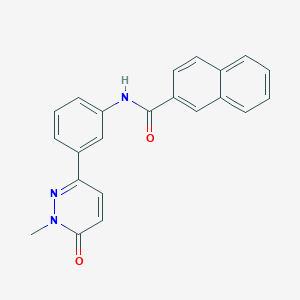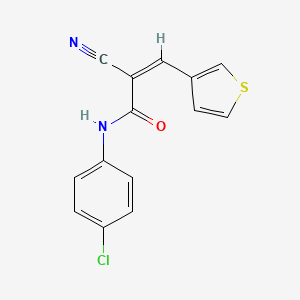
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
作用機序
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide works by inhibiting the activity of a protein called Mps1 kinase, which is involved in the regulation of cell division. By inhibiting Mps1 kinase, this compound disrupts the normal progression of the cell cycle, leading to cell death. This mechanism of action is unique compared to other cancer therapies, which often target rapidly dividing cells in general.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to normal cells, indicating that it may have a favorable safety profile for human use. In addition, this compound has been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy. This suggests that this compound could be used in combination with other therapies to enhance their efficacy.
実験室実験の利点と制限
One advantage of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is that it is a small molecule inhibitor, which makes it easier to synthesize and modify compared to larger biomolecules. In addition, this compound has been shown to have a high degree of selectivity for its target protein, which reduces the risk of off-target effects. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the development and application of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide. One direction is to explore the use of this compound in combination with other cancer therapies to enhance their efficacy. Another direction is to develop more potent and selective analogs of this compound that have a longer half-life in vivo. Finally, there is a need for further research to understand the mechanism of action of this compound in more detail, which could lead to the development of new cancer therapies.
合成法
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide can be synthesized through a series of chemical reactions involving starting materials such as 4-chlorobenzaldehyde, malononitrile, and 2-thiophenecarboxaldehyde. The synthesis method involves the use of organic solvents and reagents, as well as purification techniques such as column chromatography and recrystallization. The overall yield of the synthesis method is approximately 20%, which makes it a viable option for large scale production.
科学的研究の応用
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound could be used as a targeted therapy for cancer treatment.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-12-1-3-13(4-2-12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKSHXQISSHEZ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CSC=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CSC=C2)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
![benzofuran-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2955044.png)
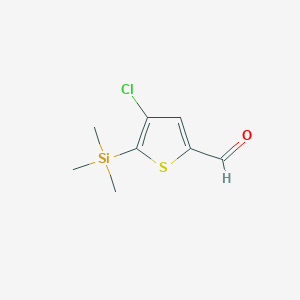
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)
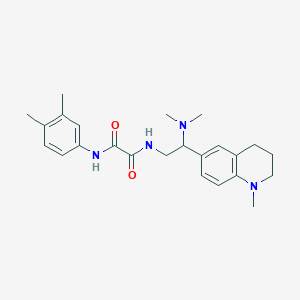
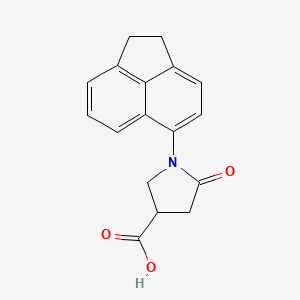

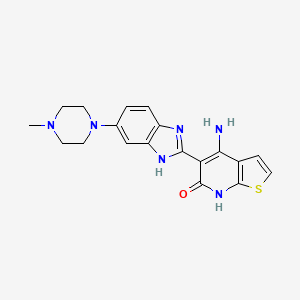
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)
